![molecular formula C21H20O B13955096 11-Butyl-15,16-dihydrocyclopenta[a]phenanthren-17-one CAS No. 63642-51-3](/img/structure/B13955096.png)
11-Butyl-15,16-dihydrocyclopenta[a]phenanthren-17-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-Butyl-15,16-dihydrocyclopenta[a]phenanthren-17-one is a chemical compound with the molecular formula C21H20O It is a derivative of cyclopenta[a]phenanthrene, a polycyclic aromatic hydrocarbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 11-Butyl-15,16-dihydrocyclopenta[a]phenanthren-17-one typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often using continuous flow reactors and automated systems to control reaction parameters precisely. Safety measures are crucial due to the potential hazards associated with the reagents and conditions used .
Analyse Des Réactions Chimiques
Types of Reactions
11-Butyl-15,16-dihydrocyclopenta[a]phenanthren-17-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, such as hydroxyl or carbonyl groups, into the molecule.
Reduction: Reduction reactions can further saturate the compound or reduce any oxidized functional groups.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce new functional groups, altering the compound’s properties .
Applications De Recherche Scientifique
11-Butyl-15,16-dihydrocyclopenta[a]phenanthren-17-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s interactions with biological macromolecules, such as DNA and proteins, are of interest in understanding its potential biological effects.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications or toxicological effects.
Mécanisme D'action
The mechanism by which 11-Butyl-15,16-dihydrocyclopenta[a]phenanthren-17-one exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can lead to changes in cellular processes, such as gene expression, signal transduction, or metabolic pathways. The specific pathways involved depend on the context of its use and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 15,16-Dihydro-11-methylcyclopenta[a]phenanthren-17-one
- 15,16-Dihydro-11-methoxycyclopenta[a]phenanthren-17-one
- 15,16-Dihydro-11-propoxycyclopenta[a]phenanthren-17-one
Uniqueness
11-Butyl-15,16-dihydrocyclopenta[a]phenanthren-17-one is unique due to the presence of the butyl group at the 11th position, which can influence its chemical reactivity and biological interactions.
Propriétés
Numéro CAS |
63642-51-3 |
|---|---|
Formule moléculaire |
C21H20O |
Poids moléculaire |
288.4 g/mol |
Nom IUPAC |
11-butyl-15,16-dihydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C21H20O/c1-2-3-6-15-13-19-17(11-12-20(19)22)18-10-9-14-7-4-5-8-16(14)21(15)18/h4-5,7-10,13H,2-3,6,11-12H2,1H3 |
Clé InChI |
PHNBIKOXNVNWNV-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC2=C(CCC2=O)C3=C1C4=CC=CC=C4C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6H-[1,3]oxazolo[3,4-a]pyrimidine](/img/structure/B13955017.png)
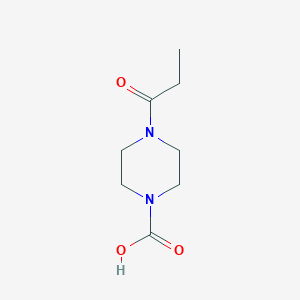
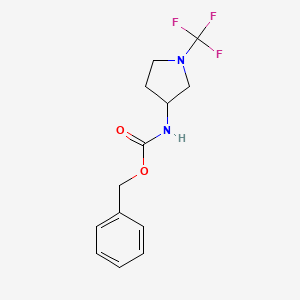
![2-Amino-1-(2-amino-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13955033.png)

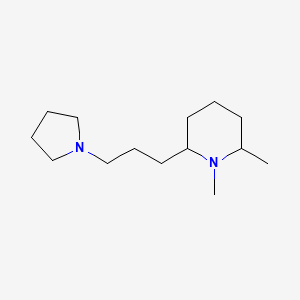
![Butanoic acid, 3-methyl-2-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B13955055.png)
![1-[2-(Octadecyloxy)ethoxy]-9-octadecene](/img/structure/B13955057.png)
![1-[3,7-Dimethyl-9-(2,2,6-trimethylcyclohexyl)nonyl]-2-pyrrolidinone](/img/structure/B13955063.png)
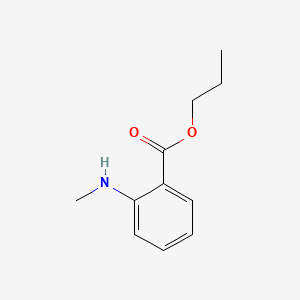
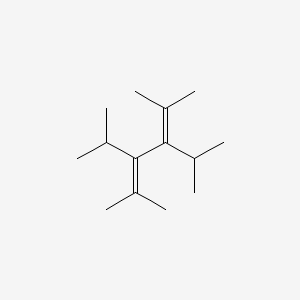
![(3aR,4R,5R,6aS)-5-[(Oxan-2-yl)oxy]-4-{(1E,3S)-3-[(oxan-2-yl)oxy]oct-1-en-1-yl}hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B13955083.png)
![1,2,3,4,5,7,7-Heptachlorobicyclo[2.2.1]hepta-2,5-diene](/img/structure/B13955093.png)
![2-[2-Amino-3-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-1-yl]-2-(1-benzofuran-2-yl)acetic acid](/img/structure/B13955095.png)
